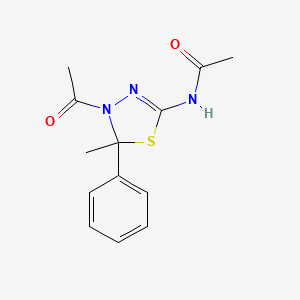![molecular formula C16H14N2O2S B7771770 4-[(4-hydroxyphenyl)methyl]-1-phenyl-2-sulfanyl-4H-imidazol-5-one](/img/structure/B7771770.png)
4-[(4-hydroxyphenyl)methyl]-1-phenyl-2-sulfanyl-4H-imidazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an organotin compound with the molecular formula C12H10SSn and a molecular weight of 304.98 g/mol . This compound is characterized by the presence of a tin atom bonded to two phenyl groups and a sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diphenylstannanethione can be synthesized through the reaction of diphenyltin dichloride with hydrogen sulfide. The reaction typically occurs in an organic solvent such as toluene or benzene under reflux conditions. The general reaction is as follows:
(C6H5)2SnCl2+H2S→(C6H5)2SnS+2HCl
Industrial Production Methods: In industrial settings, the production of diphenylstannanethione involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: Diphenylstannanethione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenyltin oxide.
Reduction: It can be reduced to form diphenyltin hydride.
Substitution: It can undergo substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are used under mild conditions.
Major Products Formed:
Oxidation: Diphenyltin oxide.
Reduction: Diphenyltin hydride.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diphenylstannanethione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in anticancer and antimicrobial agents.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mecanismo De Acción
The mechanism by which diphenylstannanethione exerts its effects involves the interaction of the tin atom with various molecular targets. The sulfur atom in the compound can form strong bonds with metal ions, making it useful in catalysis and as a ligand in coordination chemistry. The phenyl groups provide stability and enhance the compound’s reactivity.
Comparación Con Compuestos Similares
- Diphenyltin dichloride
- Diphenyltin oxide
- Diphenyltin hydride
Comparison: Diphenylstannanethione is unique due to the presence of the sulfur atom bonded to the tin atom, which imparts distinct chemical properties. Compared to diphenyltin dichloride, it is less reactive towards nucleophiles but more reactive towards oxidizing agents. Compared to diphenyltin oxide, it has a higher affinity for metal ions, making it more effective in catalysis.
Propiedades
IUPAC Name |
4-[(4-hydroxyphenyl)methyl]-1-phenyl-2-sulfanyl-4H-imidazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-13-8-6-11(7-9-13)10-14-15(20)18(16(21)17-14)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFDDJINTNHAEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(N=C2S)CC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C(N=C2S)CC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide](/img/structure/B7771702.png)


![(2S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]-3-phenylpropanoate](/img/structure/B7771714.png)
![2-[2,4-Dichloro-6-(5-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B7771730.png)


![2-[(tert-butoxycarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B7771750.png)





